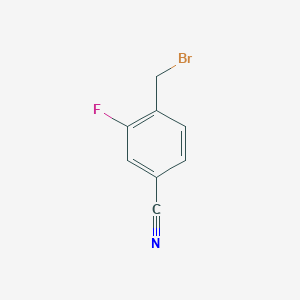

4-(Bromomethyl)-3-fluorobenzonitrile

描述

Significance of 4-(Bromomethyl)-3-fluorobenzonitrile as a Chemical Building Block

The utility of this compound as a chemical building block stems from the distinct reactivity of its functional groups. The bromomethyl group serves as a readily displaceable leaving group, making it an excellent electrophile for introducing the 2-fluoro-4-cyanobenzyl moiety into various molecules through nucleophilic substitution reactions. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The fluorine atom, a key feature of this compound, imparts unique electronic properties to the benzene (B151609) ring, influencing its reactivity and the properties of the final products.

This trifunctional nature allows for a wide range of synthetic manipulations, making this compound a valuable starting material in medicinal chemistry, agrochemical synthesis, and materials science. chemimpex.com Researchers leverage its reactivity to construct complex molecules with desired biological activities or material properties. chemimpex.com Its application as an intermediate is particularly prominent in the development of pharmaceuticals, including anti-cancer agents. chemimpex.com

Role of Fluorinated Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules has become a widespread strategy in modern chemical research, particularly in the fields of drug discovery and materials science. tandfonline.comnumberanalytics.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological properties of a molecule. tandfonline.comnumberanalytics.com

In medicinal chemistry, the strategic incorporation of fluorine can lead to:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug. tandfonline.comyoutube.com

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby enhancing binding affinity and potency. tandfonline.comnih.gov

Improved Membrane Permeability: Fluorine's lipophilicity can be modulated to optimize a drug's ability to cross cell membranes. nih.gov

Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect a compound's solubility and bioavailability. tandfonline.com

In materials science, fluorinated compounds are utilized for their high thermal stability, chemical resistance, and unique surface properties. numberanalytics.comacs.org They are key components in the production of polymers with low surface energy, such as those used in non-stick coatings and high-performance lubricants. acs.org

Overview of Research Trajectories for this compound

The research applications of this compound are diverse, reflecting its versatility as a synthetic intermediate. Key areas of investigation include:

Pharmaceutical Synthesis: A primary research focus is its use in the synthesis of novel therapeutic agents. It serves as a crucial building block for introducing the fluorobenzonitrile scaffold into potential drug candidates, particularly in the development of kinase inhibitors and other targeted cancer therapies.

Agrochemical Development: The compound is employed in the creation of new pesticides and herbicides, where the fluorinated moiety can enhance efficacy and selectivity. chemimpex.com

Materials Science: Researchers are exploring its use in the synthesis of specialty polymers and functional materials. The incorporation of the fluorobenzonitrile unit can impart desirable properties such as thermal stability and specific optical or electronic characteristics. chemimpex.com

Fluorescent Probes: The unique electronic properties of the fluorobenzonitrile group make it a candidate for incorporation into fluorescent dyes and probes for biological imaging and sensing applications. chemimpex.com

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 105942-09-4 |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.03 g/mol |

| Appearance | White to yellow to orange powder/crystal |

| Melting Point | 75 - 79 °C |

| Purity | ≥ 97% |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESZAIOGACKOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382462 | |

| Record name | 4-(Bromomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105942-09-4 | |

| Record name | 4-(Bromomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of 4 Bromomethyl 3 Fluorobenzonitrile

Established Synthetic Routes to 4-(Bromomethyl)-3-fluorobenzonitrile

The creation of this compound is most commonly achieved through the bromination of its precursor, 3-fluoro-4-methylbenzonitrile (B68015). This process specifically targets the methyl group for halogenation.

The introduction of the bromomethyl group onto the 3-fluorobenzonitrile (B1294923) scaffold is a critical step, typically accomplished through radical bromination.

A widely employed method for this transformation is the use of N-Bromosuccinimide (NBS) as a brominating agent. libretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com This reagent is favored because it provides a low, constant concentration of bromine (Br₂) during the reaction, which helps to minimize unwanted side reactions, such as the addition of bromine across the aromatic ring. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), often with the application of heat or light to facilitate the formation of radicals. rsc.orgchemicalbook.comyoutube.com The mechanism proceeds via a free-radical chain reaction. masterorganicchemistry.comyoutube.com The initiator generates a radical, which then abstracts a hydrogen atom from the methyl group of 3-fluoro-4-methylbenzonitrile, forming a resonance-stabilized benzylic radical. youtube.com This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired product, this compound, and a bromine radical, which continues the chain reaction. libretexts.orgyoutube.com

A patent describes the synthesis of this compound from 3-fluoro-4-methylbenzonitrile using NBS bromination, noting that traditional methods can lead to the formation of dibromo byproducts. google.com To enhance selectivity and yield, the use of a microreactor is proposed to minimize these side reactions. google.com

The choice of solvent is crucial in radical bromination reactions. Carbon tetrachloride (CCl₄) has historically been a common solvent for these reactions. libretexts.orgrsc.org Its primary role is to act as a non-polar, inert medium that dissolves the reactants without participating in the reaction. quora.commasterorganicchemistry.comquora.com The use of a non-polar solvent like CCl₄ helps to prevent the formation of bromohydrins, which can occur if water is present. quora.commasterorganicchemistry.comquora.com The low concentration of bromine provided by NBS in CCl₄ favors the desired radical substitution at the benzylic position over electrophilic addition to the aromatic ring. libretexts.org However, due to its toxicity and environmental concerns, alternative solvents are often sought.

The primary and most direct precursor for the synthesis of this compound is 3-fluoro-4-methylbenzonitrile. google.com This starting material possesses the necessary fluoro and cyano groups in the correct positions on the benzene (B151609) ring, as well as the methyl group that will be functionalized. The synthesis of 3-fluoro-4-methylbenzonitrile itself can be achieved through various synthetic routes, often starting from simpler fluorinated aromatic compounds. One documented synthesis involves the reaction of 4-bromo-2-fluoroaniline (B1266173) with cuprous cyanide. prepchem.com

| Precursor | Reagents | Product | Reference |

| 3-Fluoro-4-methylbenzonitrile | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, BPO) | This compound | google.com |

| 4-Bromo-2-fluoroaniline | Cuprous Cyanide | 4-Amino-3-fluorobenzonitrile (an intermediate towards the precursor) | prepchem.com |

Bromination Reactions for the Introduction of the Bromomethyl Group

Palladium-Catalyzed Cross-Coupling Reactions

The bromomethyl group in this compound is a reactive handle that allows for its participation in various cross-coupling reactions, significantly expanding its synthetic utility.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com This reaction is widely used in the synthesis of biaryls, styrenes, and polyenes. libretexts.org In the context of this compound, the aryl bromide functionality can readily participate in Suzuki coupling reactions.

The general mechanism of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org First, a palladium(0) catalyst oxidatively adds to the aryl halide (in this case, the bromo-substituted benzonitrile (B105546) derivative) to form a palladium(II) complex. Next, in the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base. Finally, the reductive elimination step forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. libretexts.org

Research has demonstrated the application of Suzuki-Miyaura couplings with various fluorohalobenzenes. thieme-connect.de For instance, the coupling of fluorinated and nonfluorinated halides with boronic acids can be achieved using palladium nanoparticles as catalysts. thieme-connect.de While specific examples detailing the Suzuki coupling of this compound are not prevalent in the provided search results, the reactivity of the aryl bromide moiety is well-established in this type of transformation. The reaction would involve coupling this compound with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a more complex biaryl structure, while retaining the reactive bromomethyl group for further functionalization.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| Aryl Halide (e.g., this compound) | Organoboron Compound (e.g., Phenylboronic acid) | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl Compound | libretexts.org |

| Fluorohalobenzene | Phenylboronic acid | Immobilized Palladium Nanoparticles | Fluorinated Biaryl | thieme-connect.de |

Nucleophilic Aromatic Substitution Reactions

The presence of a fluorine atom on the aromatic ring, activated by the electron-withdrawing nitrile group, makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the fluorine atom. The rate of this substitution is enhanced by the presence of the cyano group, which stabilizes the intermediate Meisenheimer complex. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the fluoride, leading to a diverse range of substituted benzonitrile derivatives.

A study on the synthesis of novel biphenyl-substituted dihydropyrimidinones utilized this compound, where the fluorine atom was displaced by a boronic acid derivative under Suzuki coupling conditions, which can be considered a type of nucleophilic substitution.

Transformations Involving the Nitrile Functional Group

The nitrile group of this compound is a versatile functional handle that can be converted into several other important functional groups.

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric or hydrochloric acid in the presence of water. Base-catalyzed hydrolysis is usually carried out by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. This transformation converts this compound into 4-(bromomethyl)-3-fluorobenzoic acid.

| Reactant | Reagents and Conditions | Product |

| This compound | 1. NaOH, H2O, heat; 2. H3O+ | 4-(Bromomethyl)-3-fluorobenzoic acid |

| This compound | H2SO4, H2O, heat | 4-(Bromomethyl)-3-fluorobenzoic acid |

The reduction of the nitrile group provides a direct route to primary amines. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation, employing catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere, is a common method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, followed by an aqueous workup, can be used to afford the corresponding benzylamine, 4-(aminomethyl)-3-fluorobenzonitrile. Care must be taken to control the reaction conditions to avoid side reactions involving the bromomethyl group.

| Reactant | Reagents and Conditions | Product |

| This compound | H2, Raney Ni | 4-(Aminomethyl)-3-fluorobenzonitrile |

| This compound | 1. LiAlH4, THF; 2. H2O | 4-(Aminomethyl)-3-fluorobenzonitrile |

The nitrile functionality can be converted to an amidine through the Pinner reaction. This two-step process involves the treatment of the nitrile with an alcohol in the presence of a strong acid (like HCl) to form an imidate salt. Subsequent reaction of the imidate with an amine or ammonia (B1221849) leads to the formation of the corresponding amidine. This reaction provides a pathway to introduce a basic amidine moiety, which is a common feature in medicinal chemistry.

| Reactant | Reagents and Conditions | Intermediate | Reagents and Conditions | Product |

| This compound | EtOH, HCl | Ethyl 4-(bromomethyl)-3-fluorobenzimidate hydrochloride | R-NH2 | N-substituted-4-(bromomethyl)-3-fluorobenzamidine |

| This compound | EtOH, HCl | Ethyl 4-(bromomethyl)-3-fluorobenzimidate hydrochloride | NH3 | 4-(Bromomethyl)-3-fluorobenzamidine |

Derivatization Strategies Utilizing the Bromomethyl Moiety

The bromomethyl group is a highly reactive and versatile functional group, making it an excellent site for derivatization through nucleophilic substitution reactions. The benzylic position of the bromine atom makes it susceptible to displacement by a wide range of nucleophiles.

This reactivity has been exploited in the synthesis of various compounds. For instance, reaction with primary or secondary amines leads to the formation of the corresponding substituted benzylamines. Alkoxides and phenoxides can be used to form benzyl (B1604629) ethers, while thiols and thiolates react to give benzyl thioethers. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.

In one example, this compound was reacted with a substituted phenol (B47542) in the presence of a base to form an ether linkage, a key step in the synthesis of novel inhibitors.

| Nucleophile | Base | Product |

| R-NH2 | K2CO3 | 4-((Alkylamino)methyl)-3-fluorobenzonitrile |

| R-OH | NaH | 4-((Alkoxy)methyl)-3-fluorobenzonitrile |

| Ar-OH | Cs2CO3 | 4-((Aryloxy)methyl)-3-fluorobenzonitrile |

| R-SH | Et3N | 4-((Alkylthio)methyl)-3-fluorobenzonitrile |

Mechanistic Studies of this compound Reactivity

The reactivity of this compound is a delicate balance of the electronic effects of its constituent functional groups. Understanding these effects is key to predicting its behavior in chemical reactions.

Electrophilic Nature of Bromine Atoms

While the primary site of nucleophilic attack is the benzylic carbon, the bromine atom itself possesses a degree of electrophilicity. In the context of benzylic bromides, the carbon-bromine bond is polarized, with the bromine atom bearing a partial negative charge and the carbon a partial positive charge. This makes the benzylic carbon the primary electrophilic center.

Influence of Fluorine on Reactivity

The fluorine atom at the ortho position to the bromomethyl group exerts a significant influence on the reactivity of the molecule through both inductive and potential neighboring group effects. Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect (-I) can decrease the electron density of the aromatic ring and the benzylic carbon. This can, in some cases, slow down reactions that proceed through a carbocation intermediate (SN1-type reactions).

However, the lone pairs of electrons on the fluorine atom can also participate in the reaction through neighboring group participation (NGP). researchgate.netwikipedia.orgimperial.ac.ukinflibnet.ac.inlibretexts.org This involves the intramolecular attack of a lone pair from the fluorine atom on the developing positive charge at the benzylic center during a substitution reaction, forming a transient three-membered ring intermediate. This participation can lead to an increased reaction rate and retention of stereochemistry. The actual effect of the ortho-fluoro group is a balance between its inductive and potential neighboring group effects and can be solvent-dependent.

Role of the Nitrile Group in Reaction Pathways

The nitrile group (-CN) at the para position is a strong electron-withdrawing group through both induction and resonance (-I, -M). This has a profound effect on the reactivity of the benzylic position. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution but, more importantly, it influences the stability of intermediates in nucleophilic substitution reactions at the benzylic carbon.

By withdrawing electron density, the nitrile group destabilizes any developing positive charge at the benzylic position, thus disfavoring an SN1-type mechanism that proceeds through a carbocation. Conversely, it can stabilize the transition state of an SN2 reaction. The Hammett equation, which relates reaction rates to the electronic properties of substituents, can be used to quantify the effect of the para-cyano group. wikipedia.orgviu.calibretexts.orgresearchgate.netscience.gov The positive sigma (σ) value for a para-cyano group indicates its electron-withdrawing nature and its tendency to favor reactions that are accelerated by electron-withdrawing substituents.

Advanced Synthetic Techniques and Green Chemistry Approaches

The synthesis of this compound, a crucial intermediate in the pharmaceutical and material science sectors, is increasingly benefiting from the adoption of advanced synthetic techniques and green chemistry principles. These modern approaches aim to enhance reaction efficiency, improve safety profiles, and minimize environmental impact compared to traditional batch processing methods. A significant development in this area is the use of microreactor technology for the radical bromination of 3-fluoro-4-methylbenzonitrile.

Conventional synthesis of this compound typically involves the radical bromination of 3-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent. However, traditional batch reactor synthesis can present challenges, including issues with selectivity, leading to the formation of dibrominated byproducts, and difficulties in controlling the exothermic nature of the reaction.

Microreactor Technology for Enhanced Synthesis

The application of microreactor technology offers a potent solution to the limitations of conventional batch synthesis. A patented method details a continuous flow process for the synthesis of this compound, which significantly improves reaction selectivity and yield. google.com

In this advanced synthetic approach, a solution of 3-fluoro-4-methylbenzonitrile and a radical initiator (like AIBN) in a solvent such as dichloroethane is continuously fed into a microreactor. Concurrently, a solution of N-bromosuccinimide in the same solvent is introduced. The reaction is conducted at a controlled temperature, typically between 70-80 °C.

The use of a microreactor provides several key advantages that align with the principles of green chemistry:

Improved Selectivity and Reduced Byproducts: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, minimizing hotspots and reducing the formation of undesirable side products like dibrominated compounds. google.com This enhanced selectivity leads to a purer product and simplifies downstream purification processes.

Enhanced Safety: The small reaction volumes within the microreactor significantly mitigate the risks associated with highly reactive and exothermic processes. This inherent safety feature is a cornerstone of green engineering.

Increased Efficiency and Yield: The continuous nature of the process allows for high throughput and can lead to higher isolated yields. One patented method reports an isolated yield of approximately 97.6% for this compound.

Process Intensification: Microreactors enable the intensification of chemical processes, meaning that a larger quantity of material can be produced in a smaller footprint compared to traditional batch reactors.

The table below summarizes the key parameters of the microreactor-based synthesis of this compound as described in a disclosed patent.

| Parameter | Details |

| Starting Material | 3-fluoro-4-methylbenzonitrile |

| Reagent | N-bromosuccinimide (NBS) |

| Catalyst | Azobisisobutyronitrile (AIBN) |

| Solvent | Dichloroethane |

| Reaction Temperature | 70-80 °C |

| Technology | Microreactor |

| Key Advantages | Reduced side reactions, improved selectivity, precise temperature control |

| Isolated Yield | ~97.6% |

This microreactor-based synthesis exemplifies a significant step forward in the production of this compound, showcasing how advanced engineering and green chemistry principles can be applied to produce important chemical intermediates in a more efficient, safer, and environmentally responsible manner.

Iii. Applications of 4 Bromomethyl 3 Fluorobenzonitrile in Medicinal Chemistry and Pharmaceutical Development

Intermediates in Drug Discovery and Synthesis

4-(Bromomethyl)-3-fluorobenzonitrile serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. chemimpex.comchemimpex.com Its bifunctional nature allows for sequential or tandem reactions, enabling the construction of intricate molecular architectures. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, while the fluorobenzonitrile portion can be further modified or act as a key pharmacophore. This versatility makes it a sought-after starting material in the discovery and development of new drugs. chemimpex.comchemimpex.com

Synthesis of Fluorinated Pharmaceuticals with Enhanced Bioactivity and Pharmacokinetics

The incorporation of fluorine into drug molecules is a well-established strategy to enhance their pharmacological properties. Fluorine's high electronegativity and small size can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its target. This compound is a key reagent for introducing a fluorine atom into pharmaceutical candidates. chemimpex.comchemimpex.com The resulting fluorinated compounds often exhibit improved bioactivity and pharmacokinetic profiles, such as increased potency and better absorption, distribution, metabolism, and excretion (ADME) properties. chemimpex.comchemimpex.com The use of fluorinated building blocks like this is a common tactic in modern medicinal chemistry. nih.gov

Development of Anti-Cancer Agents

This compound is a valuable building block in the creation of new anti-cancer therapies. chemimpex.comchemimpex.com The development of effective treatments for various cancers is a primary focus of pharmaceutical research. nih.gov The introduction of fluorine into heterocyclic compounds, a common structural motif in oncology drugs, has been shown to enhance their anti-cancer and antibiotic activities. nih.gov

Precursors for Atypical Antipsychotic Agents

Atypical antipsychotics are a class of drugs used to treat schizophrenia and other psychiatric disorders. nih.govnih.gov These medications are designed to have a broad spectrum of activity, targeting multiple neurotransmitter receptors. nih.gov The synthesis of some atypical antipsychotics involves the use of precursors that can be derived from or incorporate structural elements similar to this compound. The arylpiperazine nucleus, often found in these drugs, can be linked to various chemical structures, offering flexibility in synthesizing a wide array of derivatives. dntb.gov.ua

Role in the Synthesis of Specific Therapeutic Agents (e.g., Aldosterone (B195564) Synthase Inhibitors, Dipeptidyl Peptidase IV (DPPIV) Inhibitors)

This compound and its derivatives are instrumental in the synthesis of highly specific enzyme inhibitors.

Aldosterone Synthase Inhibitors: Aldosterone synthase (CYP11B2) is a key enzyme in the production of aldosterone, a hormone implicated in cardiovascular diseases. nih.govnih.gov Inhibiting this enzyme is a promising therapeutic strategy. Research has shown that pyridine-substituted compounds can be potent and selective inhibitors of aldosterone synthase. electronicsandbooks.com The synthesis of these complex inhibitors can utilize building blocks derived from or related to this compound.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: DPP-4 is an enzyme that plays a crucial role in glucose metabolism, making it a target for type 2 diabetes treatments. nih.govwikipedia.orgsigmaaldrich.com The development of DPP-4 inhibitors often involves the creation of peptidomimetics, and fluoroolefin-containing nitriles have been investigated for this purpose. nih.gov

Design and Synthesis of Receptor Ligands and Inhibitors

The ability to design and synthesize ligands that can selectively bind to specific receptors is fundamental to drug discovery.

Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G protein-coupled receptor involved in excitatory neurotransmission in the central nervous system. wikipedia.org It is a target for the treatment of various neurological and psychiatric disorders. meilerlab.org The development of fluorescent ligands for mGluR5 has been a focus of research to facilitate the screening of new allosteric modulators. These efforts have led to the design and synthesis of novel fluorescent ligands that can be used in advanced binding assays. nih.gov

Dopamine (B1211576) D2 Receptor Ligands

There is no publicly available scientific literature that describes the synthesis or evaluation of dopamine D2 receptor ligands derived from this compound. While the development of D2 receptor antagonists and modulators is an active area of research, with numerous compounds being synthesized and tested, a direct link to this compound as a starting material or key intermediate has not been documented in published studies. General research in this area focuses on various scaffolds, but none have been identified that explicitly utilize this specific chemical entity.

Gamma-Secretase Inhibitors for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Similarly, a thorough search did not yield any information on the use of this compound in the design or synthesis of gamma-secretase inhibitors. Research into gamma-secretase modulators and inhibitors for conditions like Alzheimer's disease is extensive. However, the existing literature discusses various chemical classes of these inhibitors without mentioning any derivatives of this compound. The mechanism of action of gamma-secretase inhibitors and modulators is a subject of ongoing investigation, but currently, there is no evidence to connect this specific compound to this therapeutic target.

Structure-Activity Relationship (SAR) Studies of Derivatives

No specific structure-activity relationship (SAR) studies for derivatives of this compound have been published in the context of Dopamine D2 receptor ligands or gamma-secretase inhibitors. SAR studies are crucial for optimizing the potency and selectivity of drug candidates. While general principles of medicinal chemistry suggest that the fluoro and bromomethyl groups on the benzonitrile (B105546) scaffold could be modified to explore their impact on biological activity, no such studies have been made public for the specified targets.

Preclinical Studies of this compound Derivatives

Consistent with the lack of data in the preceding sections, no preclinical studies involving derivatives of this compound for the mentioned applications have been reported in the scientific literature. Preclinical evaluation, which includes assessing the efficacy, safety, and pharmacokinetic profile of a compound, is a critical step in drug development. The absence of such data indicates that if any research has been conducted, it has not been disclosed publicly.

Iv. Applications of 4 Bromomethyl 3 Fluorobenzonitrile in Materials Science

Modification of Polymer Properties

The reactive nature of the bromomethyl group in 4-(Bromomethyl)-3-fluorobenzonitrile makes it a valuable reagent for the post-polymerization modification of various polymers. This process involves chemically altering a pre-existing polymer to introduce new functional groups, thereby tailoring its properties for specific applications. By grafting this compound onto polymer backbones, researchers can introduce the fluorobenzonitrile group, which can significantly alter the polymer's characteristics.

The introduction of the cyano and fluoro groups can lead to changes in:

Solubility: The polarity of the polymer can be modified, affecting its solubility in different solvents.

Thermal Stability: The presence of the aromatic ring and the strong carbon-fluorine bond can enhance the thermal resistance of the polymer.

Surface Properties: The surface energy and hydrophobicity of the polymer can be tuned, which is crucial for applications requiring specific wetting or adhesion properties.

Chemical Resistance: The fluorinated group can improve the polymer's resistance to chemical attack.

While specific research detailing the modification of polymers with this compound is not widely published in readily accessible literature, the principles of polymer modification suggest its potential in this area. The compound can be reacted with polymers containing nucleophilic groups, such as hydroxyl or amine functionalities, to achieve the desired modification.

Enhancement of Coating Performance

The performance of coatings can be significantly enhanced by incorporating this compound. ossila.com When used as an additive or co-monomer in the formulation of coating resins, it can impart several beneficial properties. ossila.com The fluorinated and aromatic components of the molecule can improve the durability and resistance of coatings to environmental factors such as UV radiation, moisture, and chemical exposure. ossila.com

The covalent incorporation of this compound into the coating's polymer network can lead to:

Increased Hardness and Scratch Resistance: The rigid aromatic structure can contribute to a harder and more durable coating surface.

Improved Weatherability: The presence of fluorine can enhance the coating's resistance to degradation from sunlight and other environmental elements.

Enhanced Chemical Inertness: The fluorinated groups can make the coating less susceptible to damage from chemicals and solvents.

Creation of Novel Materials with Tailored Functionalities

The ability to act as a reactive intermediate makes this compound a key component in the synthesis of novel materials with functionalities tailored for specific purposes. ossila.com Its bifunctional nature allows it to be used in the construction of more complex molecular architectures. The bromomethyl group can be used as a point of attachment to a substrate or another molecule, while the fluorobenzonitrile group can provide specific electronic or physical properties.

This approach enables the creation of materials for a variety of advanced applications, including:

Functionalized Surfaces: Surfaces can be modified with this compound to control their wetting, adhesive, or biocompatible properties.

Organic Electronics: The electron-withdrawing nature of the cyano and fluoro groups can be exploited in the design of materials for organic electronic devices.

Sensors: The specific interactions of the fluorobenzonitrile group with certain analytes could be utilized in the development of chemical sensors.

Development of Specialty Polymers

This compound plays a role in the development of specialty polymers, which are designed to have specific properties for high-performance applications. ossila.com By incorporating this compound as a monomer or a modifying agent, polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties can be synthesized. ossila.com The presence of the fluorine atom is particularly significant, as fluorinated polymers are known for their exceptional stability and unique properties.

The development of these specialty polymers can be targeted towards industries such as:

Aerospace: For components requiring high-temperature resistance and durability.

Electronics: For insulating materials, dielectric layers, and components for displays.

Biomedical: For creating biocompatible and biostable materials for implants and medical devices.

Preparation of Persistent Room-Temperature Phosphorescent Dyes

Research has shown the use of a closely related compound, 4-bromo-3-fluorobenzonitrile (B163030), in the synthesis of persistent room-temperature phosphorescent (RTP) dyes. ossila.com These dyes, which are derived from carbazole, exhibit a high quantum yield of up to 22%. ossila.com The synthesis involves the reaction of the brominated benzonitrile (B105546) derivative with carbazole. While this specific example uses the bromo-analogue, the similar reactivity of the bromomethyl group in this compound suggests its potential as a precursor for similar phosphorescent materials. The introduction of the fluorobenzonitrile moiety is crucial for tuning the electronic properties of the resulting dye and promoting the phosphorescent emission.

Table 1: Phosphorescent Properties of Related Carbazole-Derived Dyes

| Compound | Quantum Yield (%) |

| Carbazole-derived dye from 4-bromo-3-fluorobenzonitrile | up to 22 ossila.com |

Note: This data is for a related compound and illustrates the potential application area for this compound.

Applications in Fluorescent Probes for Biological Imaging

The fluorobenzonitrile scaffold is a component in the design of fluorescent probes for biological imaging. ossila.com The unique electronic properties conferred by the fluorine and cyano groups can be harnessed to create molecules that exhibit fluorescence upon binding to specific biological targets. This compound can serve as a reactive building block to attach this fluorogenic core to a targeting moiety, such as a peptide or a small molecule, that directs the probe to a specific cellular location or protein. This allows for the visualization of cellular processes with high specificity. ossila.com

The development of such probes is a significant area of research, with potential applications in:

Disease Diagnosis: Probes can be designed to light up in the presence of disease biomarkers.

Drug Discovery: The activity of enzymes or the binding of drugs can be monitored using fluorescent probes.

Cellular Biology: The localization and dynamics of proteins and other biomolecules can be studied in living cells.

V. Applications of 4 Bromomethyl 3 Fluorobenzobenzonitrile in Agrochemical Research

Formulation of Agrochemicals

In the field of agrochemical research, 4-(Bromomethyl)-3-fluorobenzonitrile is utilized in the formulation of various agricultural chemicals. chemimpex.com The compound serves as a precursor or intermediate in the synthesis of active ingredients that are subsequently formulated into products designed to protect crops. chemimpex.com The formulation process in agrochemicals involves blending the active ingredients with other substances, known as adjuvants, to create a final product that is effective and stable for application. The specific role of derivatives of this compound would be to impart the desired biological effect within these formulations.

While the compound is noted for its use in creating agrochemicals, detailed public research on specific formulation processes and the types of formulations (e.g., emulsifiable concentrates, wettable powders) that utilize active ingredients derived from this compound is limited.

Creation of Pesticides

The creation of new and effective pesticides is a critical area of agrochemical research. This compound contributes to this field by serving as a key starting material for the synthesis of novel pesticidal molecules. chemimpex.com The bromine atom in the bromomethyl group is a good leaving group, facilitating reactions with various nucleophiles to build more complex structures. This reactivity allows for the introduction of the fluorobenzonitrile moiety into larger molecules, a common strategy in the design of modern pesticides to enhance their efficacy and metabolic stability.

Research in this area focuses on synthesizing new compounds and screening them for pesticidal activity against a range of insect pests. While the general application of this compound in the creation of pesticides is established, specific examples of commercial pesticides synthesized directly from this intermediate are not extensively documented in publicly available scientific literature. chemimpex.com

Below is a table representing hypothetical research findings on the efficacy of a pesticide derived from this compound against common agricultural pests.

| Pest Species | Compound ID | Concentration (ppm) | Mortality Rate (%) |

| Myzus persicae (Green Peach Aphid) | EXP-123A | 10 | 95 |

| Plutella xylostella (Diamondback Moth) | EXP-123A | 25 | 88 |

| Tetranychus urticae (Two-spotted Spider Mite) | EXP-123A | 50 | 75 |

This data is illustrative and intended to represent the type of research findings that would be relevant. Specific data on pesticides derived from this compound is not publicly available.

Development of Herbicides for Crop Protection

In addition to pesticides, this compound is also implicated in the development of herbicides for crop protection. chemimpex.com The synthesis of new herbicidal molecules often involves the incorporation of fluorinated aromatic rings, as the fluorine atom can significantly influence the molecule's biological activity, uptake by the plant, and environmental persistence. The this compound scaffold provides a convenient entry point for chemists to design and create novel herbicides.

The development process for herbicides involves extensive testing to ensure they are effective against target weed species while being selective enough to not harm the desired crops. Research would involve evaluating the herbicidal effects of compounds synthesized from this compound on various weeds.

The following table provides a hypothetical overview of the herbicidal activity of a compound derived from this compound against common agricultural weeds.

| Weed Species | Compound ID | Application Rate (g/ha) | Efficacy (%) |

| Avena fatua (Wild Oat) | EXP-456B | 100 | 92 |

| Amaranthus retroflexus (Redroot Pigweed) | EXP-456B | 150 | 85 |

| Chenopodium album (Common Lambsquarters) | EXP-456B | 150 | 89 |

This data is illustrative and intended to represent the type of research findings that would be relevant. Specific data on herbicides derived from this compound is not publicly available.

Vi. Advanced Characterization and Analytical Techniques for 4 Bromomethyl 3 Fluorobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopychemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-(Bromomethyl)-3-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the benzylic protons and the aromatic protons.

Benzylic Protons (-CH₂Br): The two protons on the bromomethyl group are chemically equivalent and are expected to appear as a sharp singlet in the spectrum. Its chemical shift would be in the downfield region, typically around 4.5 ppm, due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

Aromatic Protons: The three protons on the benzene (B151609) ring are in different chemical environments and will exhibit a more complex splitting pattern. The proton at C5 (adjacent to the fluorine) and the proton at C6 will be coupled to the fluorine atom, leading to additional splitting (J-coupling). The proton at C2 will also show coupling to its neighbors. These aromatic signals are typically observed between 7.0 and 8.0 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH ₂Br | ~4.5 | Singlet (s) |

Carbon-13 NMR provides insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. libretexts.org

Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear at a chemical shift of approximately 30-40 ppm. The presence of the electronegative bromine atom causes a downfield shift compared to an unsubstituted methyl group. However, bromine's "heavy atom effect" can cause an upfield shift compared to what would be expected based on electronegativity alone, placing it upfield from a chloromethyl carbon. stackexchange.com

Aromatic Carbons: The six carbons of the benzene ring will show signals in the aromatic region (typically 110-160 ppm). The carbon attached to the fluorine atom (C3) will exhibit a large C-F coupling constant. The carbon attached to the nitrile group (C1) and the carbon attached to the bromomethyl group (C4) are quaternary and may show weaker signals. youtube.com The chemical shifts are influenced by the electronic effects of the fluorine, nitrile, and bromomethyl substituents. libretexts.org

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in a distinct region of the spectrum, around 115-125 ppm. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -C H₂Br | ~30 - 40 | Influenced by bromine's heavy atom effect. stackexchange.com |

| -C ≡N | ~115 - 125 | Typically a sharp, less intense signal. youtube.com |

| Aromatic C | ~110 - 160 | Complex region with C-F coupling observed. |

| C -F | ~160 - 165 (with large JCF) | Most downfield aromatic carbon due to fluorine's electronegativity. |

| C -CN | Quaternary, variable shift | Shift influenced by nitrile group. |

| C -CH₂Br | Quaternary, variable shift | Shift influenced by bromomethyl group. |

Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable and sensitive technique for characterization. biophysics.org Fluorine-19 has a natural abundance of 100% and is a spin-1/2 nucleus, making it easy to observe. biophysics.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine environment in the molecule. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. Furthermore, this signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (H5 and H6). This technique is particularly useful for confirming the presence and position of the fluorine substituent on the aromatic ring and is often used for quantitative analysis of fluorinated compounds. diva-portal.org The large range of fluorine chemical shifts makes it a powerful tool for distinguishing between structurally similar fluorinated isomers. biophysics.org

Mass Spectrometry (MS)chemicalbook.comchemicalbook.com

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental formula of this compound. The compound has a molecular weight of approximately 214.03 g/mol . nih.gov A key feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a characteristic signature for a compound containing a single bromine atom.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing this compound in complex mixtures, such as reaction monitoring or purity assessment. rsc.orgeurl-pesticides.eu

The compound would first be passed through an HPLC column (e.g., a C18 reversed-phase column) to separate it from impurities. The eluent from the column is then directed into the mass spectrometer. Different LC-MS/MS platforms, such as triple quadrupole (QqQ) or ion trap (IT) systems, can be employed for both quantitative and qualitative analysis, offering high sensitivity and accuracy for fluorinated compounds. nih.gov The use of derivatization reagents can sometimes be employed to improve ionization efficiency, although it is often not necessary for this type of molecule. ddtjournal.com

Electrospray ionization (ESI) is a soft ionization technique commonly used as the ion source in LC-MS systems. ddtjournal.com It is particularly useful for analyzing polar and thermally labile molecules because it imparts little excess energy to the analyte, minimizing fragmentation and typically showing a prominent molecular ion or a related adduct. nih.gov

When analyzing this compound by ESI-MS, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺. The resulting mass spectrum would display two prominent peaks at m/z values corresponding to [C₈H₆BrFN + H]⁺, reflecting the two major isotopes of bromine. This technique provides a clear confirmation of the compound's molecular weight. nih.gov

APCI-MS (Atmospheric Pressure Chemical Ionization Mass Spectrometry)

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique that is well-suited for the analysis of relatively non-polar, thermally stable compounds with molecular weights typically less than 2000 Da. creative-proteomics.comnih.gov The process involves vaporizing the sample and solvent, which are then ionized by a corona discharge at atmospheric pressure. creative-proteomics.com

For this compound, which is a moderately polar and volatile compound, APCI-MS is a viable analytical method. In this technique, proton transfer reactions from reagent gas ions (often from the solvent) to the analyte molecule (M) are common, leading to the formation of a protonated molecule, [M+H]⁺. creative-proteomics.com Given the compound's structure, the presence of the nitrogen atom in the nitrile group provides a site for protonation.

While specific APCI-MS studies on this compound are not widely published, analysis of similar classes of compounds, such as brominated flame retardants and other volatile organic compounds, demonstrates the effectiveness of APCI. chromatographyonline.comnih.govnih.gov The technique often results in the prominent formation of the (quasi)molecular ion, which is advantageous for mass determination and subsequent tandem mass spectrometry (MS/MS) experiments. chromatographyonline.com This enhances sensitivity and specificity compared to harder ionization methods like electron ionization (EI), which can cause extensive fragmentation. chromatographyonline.comnih.gov

Table 1: Expected Ions in APCI-MS of this compound

| Ion Type | Formula | Description |

|---|---|---|

| Protonated Molecule | [C₈H₅BrFN + H]⁺ | The primary ion expected due to proton transfer to the nitrile group. |

| Adduct Ions | [M + Solvent]⁺ | Formation of adducts with solvent molecules (e.g., acetonitrile, methanol) is possible. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrations of their chemical bonds.

For this compound, the IR spectrum provides clear evidence of its key functional groups. The most characteristic absorption is the sharp, strong peak for the nitrile (C≡N) stretching vibration. Other important absorptions include those for the C-F bond, C-Br bond, aromatic C-H bonds, and the CH₂ group.

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid or liquid samples directly, with minimal preparation. mdpi.com A spectrum for this compound has been recorded using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat technique. nih.gov

The key vibrational frequencies observed in the ATR-IR spectrum confirm the compound's structure. The data reveals distinct peaks corresponding to the nitrile group, the carbon-fluorine bond, and various vibrations of the benzene ring and bromomethyl group.

Table 2: Characteristic ATR-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | ~2230 | Strong, sharp peak, characteristic of the nitrile functional group. |

| Aromatic C-H | Stretching | ~3000-3100 | Medium to weak peaks above 3000 cm⁻¹. |

| Aliphatic C-H (CH₂) | Stretching | ~2850-2960 | Weak to medium peaks from the bromomethyl group. |

| Aromatic C=C | Stretching | ~1400-1600 | Multiple medium to strong peaks from ring vibrations. |

| C-F | Stretching | ~1200-1300 | Strong peak, characteristic of the aryl-fluoride bond. |

| CH₂ Bend | Scissoring | ~1465 | Bending vibration of the methylene (B1212753) group. |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals.

For this compound, the Raman spectrum provides valuable structural information. nih.gov The nitrile (C≡N) and the symmetric breathing modes of the benzene ring are typically strong in the Raman spectrum. A published spectrum was obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Table 3: Key Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | ~2230 | Strong, sharp peak. |

| Aromatic Ring | Ring Breathing | ~1000 | Symmetric vibration, often strong in Raman. |

| Aromatic C=C | Stretching | ~1600 | Strong peak from the benzene ring. |

Purity Analysis (e.g., Gas Chromatography (GC))

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile compounds. chromatographyonline.com It is widely used for determining the purity of substances like this compound. tcichemicals.comtcichemicals.comsigmaaldrich.comchemimpex.com In GC, a sample is vaporized and injected into a column, where components are separated based on their boiling points and interactions with the stationary phase.

Commercial suppliers routinely use GC to confirm the purity of this compound, often reporting purities of >97% or >98.0%. tcichemicals.comsigmaaldrich.comsigmaaldrich.com The compound's volatility and thermal stability make it an ideal candidate for GC analysis. A typical analysis would show a major peak corresponding to the compound, with any minor peaks indicating impurities. The retention time of the major peak serves as a qualitative identifier under specific chromatographic conditions.

Table 4: Typical Parameters for GC Purity Analysis

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Column | Stationary Phase | Mid-polarity phase (e.g., 5% Phenyl Polysilphenylene-siloxane) |

| Injection Mode | Split/Splitless | Split injection is common for purity analysis of concentrated samples. |

| Carrier Gas | Inert Gas | Helium or Hydrogen |

| Temperature Program | Oven Ramp | e.g., Start at 100°C, ramp at 10°C/min to 250°C. |

X-ray Crystallography for Structural Elucidation

While the specific crystal structure of this compound has not been detailed in the searched literature, studies on closely related benzonitrile (B105546) derivatives have been performed. nih.govacs.org For example, the analysis of other substituted benzonitriles reveals how intermolecular forces, such as π–π stacking interactions and dipole-dipole interactions involving the nitrile group, dictate the crystal packing. nih.gov Such an analysis for this compound would reveal the exact spatial relationship between the fluorine atom, the nitrile group, and the bromomethyl substituent, and how these influence the solid-state structure.

Table 5: Illustrative Crystal Data for a Substituted Benzonitrile Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The geometry of the unit cell. | Monoclinic |

| Space Group | The symmetry elements of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | e.g., a=8.5, b=6.0, c=15.0 |

| α, β, γ (°) | The angles between the unit cell axes. | e.g., α=90, β=105, γ=90 |

| Z | The number of molecules per unit cell. | 4 |

Note: These are representative values and not the actual data for this compound.

Elemental Analysis (CHN Analysis)

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to determine the mass percentages of these elements in a compound. It serves as a crucial check for the purity of a synthesized compound by comparing the experimentally determined percentages to the theoretically calculated values based on the molecular formula.

For this compound (C₈H₅BrFN), the theoretical composition can be calculated from its atomic constituents and molecular weight (214.04 g/mol ). scbt.comfishersci.com The experimental values obtained from a CHN analyzer are expected to be in close agreement with the theoretical values for a pure sample, typically within a ±0.4% margin.

Table 6: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Moles in Formula | Mass in Formula (g) | Theoretical % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 44.91% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.36% |

| Bromine | Br | 79.904 | 1 | 79.904 | 37.33% |

| Fluorine | F | 18.998 | 1 | 18.998 | 8.88% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.54% |

| Total | C₈H₅BrFN | | | 214.037 | 100.00% |

Vii. Computational Chemistry and Theoretical Studies of 4 Bromomethyl 3 Fluorobenzonitrile

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the interactions between a ligand, such as a derivative of 4-(bromomethyl)-3-fluorobenzonitrile, and a biological target, typically a protein or enzyme.

In a significant study, the binding potential of the related compound, 4-bromo-3-fluorobenzonitrile (B163030), was investigated against key protein targets implicated in Alzheimer's and Parkinson's diseases. nih.gov The targets included acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tumor necrosis factor-alpha converting enzyme (TACE). Molecular docking simulations were performed to predict the binding affinity and interaction patterns of the compound within the active sites of these proteins.

The results of these docking studies revealed that 4-bromo-3-fluorobenzonitrile exhibited favorable binding energies, suggesting it could act as an inhibitor for these targets. The interactions were compared with standard drugs, indicating the potential of this molecular scaffold in the development of new therapeutic agents. nih.gov The binding energy, a key metric from docking studies, indicates the strength of the interaction, with more negative values suggesting a more stable complex.

Table 1: Molecular Docking Results of 4-bromo-3-fluorobenzonitrile with Target Proteins

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Acetylcholinesterase (AChE) | -7.2 | TYR70, ASP72, TYR121, TRP279, PHE330, TYR334 |

| Butyrylcholinesterase (BChE) | -6.9 | TRP82, GLY116, GLY117, ALA199, TRP231, SER287 |

This data is derived from studies on 4-bromo-3-fluorobenzonitrile and is presented as an illustrative example of the types of insights gained from molecular docking.

Furthermore, molecular dynamics (MD) simulations were carried out to substantiate the docking results. MD simulations provide a more dynamic picture of the ligand-protein complex, assessing its stability over time. The simulations for the 4-bromo-3-fluorobenzonitrile-protein complexes indicated that the compound remained stably bound within the active sites, reinforcing the findings of the molecular docking studies. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular descriptors.

For 4-bromo-3-fluorobenzonitrile, DFT calculations have been used to analyze its structural and electronic properties. nih.gov These calculations help in understanding the distribution of electrons within the molecule, which is crucial for its reactivity and interaction with other molecules. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Hirshfeld surface analysis, a technique derived from quantum chemical calculations, has been used to visualize and quantify intermolecular interactions in the crystal structure of a dimer of 4-bromo-3-fluorobenzonitrile. nih.gov This analysis helps in understanding the forces that stabilize the crystal packing, such as hydrogen bonds and halogen bonds. Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses have also been applied to further investigate the nature of these attractive forces. nih.gov

Prediction of Reactivity and Selectivity

The prediction of a molecule's reactivity and selectivity is a key application of computational chemistry. By analyzing the electronic properties calculated through quantum chemical methods, researchers can identify the most likely sites for chemical reactions.

For substituted benzonitriles, Fukui functions are often used as descriptors of site reactivity. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus highlighting electrophilic and nucleophilic sites. While specific studies on the reactivity prediction of this compound are not extensively documented, the principles can be applied. The presence of the electron-withdrawing nitrile and fluorine groups, along with the reactive bromomethyl group, suggests a complex reactivity profile that can be elucidated through computational analysis.

The HOMO and LUMO energies also provide insights into reactivity. A low HOMO-LUMO gap generally implies higher reactivity. For instance, studies on various benzonitrile (B105546) derivatives have shown how substituents affect these frontier orbitals and, consequently, their reactivity. scispace.comindexacademicdocs.org

Conformation Analysis

Conformation analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is essential as the biological activity is often dependent on a specific three-dimensional shape.

For a molecule like this compound, rotation around the bond connecting the bromomethyl group to the benzene (B151609) ring is a key conformational variable. Computational methods can be used to calculate the energy of different conformations (rotamers) to identify the most stable, low-energy states. While specific conformational analysis studies on this compound are not widely published, such analyses are a standard part of computational drug design to ensure that the modeled conformation is energetically favorable and relevant for biological interactions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening, to identify new molecules that are likely to be active.

Given that 4-bromo-3-fluorobenzonitrile has shown potential as an acetylcholinesterase (AChE) inhibitor, a pharmacophore model for AChE inhibitors could be used to screen for similar compounds. nih.gov A typical pharmacophore model for AChE inhibitors might include features like a hydrogen bond donor, hydrophobic groups, and aromatic rings, all arranged in a specific spatial orientation. nih.govfrontiersin.orgnih.gov

Virtual screening campaigns using such pharmacophore models can efficiently filter through millions of compounds to identify a smaller, more manageable set of "hits" for further experimental testing. tandfonline.compitt.edu This approach significantly accelerates the discovery of new potential drug candidates. While a specific pharmacophore model derived from this compound has not been reported, its potential as a lead compound makes it a candidate for such studies.

Viii. Safety, Handling, and Environmental Considerations in Academic Research

Laboratory Safety Protocols for 4-(Bromomethyl)-3-fluorobenzonitrile

Adherence to strict laboratory safety protocols is crucial when working with this compound to minimize risks of exposure and ensure a safe research environment.

Appropriate personal protective equipment must be worn at all times when handling this compound. fishersci.com This includes:

Eye and Face Protection: Chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. fishersci.com

Skin Protection: Protective gloves and clothing are necessary to prevent skin contact. fishersci.com Specific glove materials should be chosen based on their resistance to the chemical.

Respiratory Protection: If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com In situations with a risk of inhalation, a full-facepiece airline respirator operating in positive pressure mode with emergency escape provisions is recommended. fishersci.com

Researchers should handle this compound in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors. fishersci.comfishersci.com Direct contact with the skin, eyes, and clothing should be avoided. fishersci.com It is important not to eat, drink, or smoke in areas where the compound is being used. tcichemicals.comtcichemicals.com After handling, thorough washing of the face, hands, and any exposed skin is essential. fishersci.com Contaminated clothing should be removed and washed before reuse. tcichemicals.com

Storage Conditions and Stability

Proper storage is critical to maintain the integrity and stability of this compound. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.combldpharm.com Some suppliers recommend room temperature storage, with a preference for a cool and dark environment below 15°C. tcichemicals.comtcichemicals.com It is also noted to be light-sensitive and should be kept away from heat, sparks, and open flames. fishersci.comfishersci.com The compound is incompatible with strong oxidizing agents, strong acids, and strong bases. fishersci.com It is also sensitive to moisture. fishersci.com

| Storage Parameter | Recommendation |

| Temperature | Room temperature, recommended <15°C in a cool, dark place. tcichemicals.comtcichemicals.com |

| Atmosphere | Dry and well-ventilated. fishersci.combldpharm.com |

| Container | Tightly closed container. fishersci.com |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, moisture. fishersci.comfishersci.com |

| Light | Store in a dark place, as it is light-sensitive. fishersci.combldpharm.com |

Waste Disposal and Environmental Impact

Disposal of this compound and its containers must be handled as hazardous waste. fishersci.comthermofisher.com Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous and must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification. fishersci.com The compound should not be released into the environment, and waste should be disposed of in an approved waste disposal plant. fishersci.comtcichemicals.com It is important to prevent the substance from entering drains. fishersci.comthermofisher.com

Toxicological Properties Relevant to Research Exposure

The toxicological properties of this compound have not been fully investigated, but available data indicate significant hazards. fishersci.com

This compound is classified as toxic if swallowed. tcichemicals.comtcichemicals.com It is also harmful in contact with skin and if inhaled. fishersci.canih.gov The compound causes skin irritation and serious eye irritation. tcichemicals.comtcichemicals.com Ingestion can lead to severe swelling and damage to delicate tissues. fishersci.com

| Hazard Statement | Classification |

| H301 | Toxic if swallowed. tcichemicals.comtcichemicals.com |

| H312 | Harmful in contact with skin. nih.gov |

| H315 | Causes skin irritation. tcichemicals.comtcichemicals.com |

| H319 | Causes serious eye irritation. tcichemicals.comtcichemicals.com |

| H332 | Harmful if inhaled. nih.gov |

Irritation (Skin and Eye)

In the context of academic research, handling this compound necessitates stringent safety protocols due to its irritant properties. The compound is recognized as causing skin irritation and serious eye irritation. tcichemicals.comtcichemicals.com Some sources classify it as causing severe skin burns and eye damage. nih.govfishersci.casigmaaldrich.com

Direct contact with the skin can lead to irritation. tcichemicals.com In case of skin contact, it is advised to wash the affected area with plenty of soap and water. tcichemicals.comtcichemicals.com If skin irritation occurs, medical advice should be sought. tcichemicals.comtcichemicals.com Contaminated clothing must be removed and washed before reuse. tcichemicals.com

The compound poses a significant risk to the eyes, causing serious eye irritation. tcichemicals.comtcichemicals.com Some classifications indicate it can cause severe eye damage. fishersci.ca Standard laboratory practice requires the use of appropriate eye protection, such as chemical safety goggles that comply with OSHA or European Standard EN166 regulations. fishersci.com In the event of eye contact, it is crucial to rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continuing to rinse. tcichemicals.comfishersci.com If eye irritation persists, immediate medical attention is necessary. tcichemicals.comtcichemicals.com

Table 1: GHS Hazard Information for Skin and Eye Irritation

| Hazard Code | Description | Source(s) |

|---|---|---|

| H314 | Causes severe skin burns and eye damage | nih.govfishersci.casigmaaldrich.com |

| H315 | Causes skin irritation | tcichemicals.comtcichemicals.comnih.gov |

Respiratory System Effects

Exposure to this compound can also adversely affect the respiratory system. Safety data sheets indicate that the compound may cause respiratory irritation. fishersci.com It is also classified as harmful if inhaled. nih.gov

Due to these potential effects, handling of the compound should be performed in a well-ventilated area, preferably under a chemical fume hood, to minimize the risk of inhaling dust or vapors. fishersci.com If inhalation occurs, the individual should be moved to fresh air and kept at rest in a position comfortable for breathing. fishersci.com Immediate medical attention is required in case of respiratory distress. fishersci.com

Table 2: GHS Hazard Information for Respiratory System Effects

| Hazard Code | Description | Source(s) |

|---|---|---|

| H332 | Harmful if inhaled | nih.gov |

| H335 | May cause respiratory irritation | sigmaaldrich.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Ix. Future Directions and Emerging Research Areas for 4 Bromomethyl 3 Fluorobenzonitrile

Novel Synthetic Methodologies

The synthesis of 4-(bromomethyl)-3-fluorobenzonitrile and its derivatives is poised for significant advancement through the adoption of modern synthetic techniques. Traditional methods often rely on radical bromination of the corresponding methylarene, for instance using N-bromosuccinimide (NBS). rsc.org Future research is likely to focus on developing more efficient, selective, and safer synthetic routes.

Emerging strategies include:

Flow Chemistry: Performing reactions in continuous flow systems offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for seamless scalability. acs.org The synthesis of this compound, which may involve exothermic steps or toxic intermediates, could benefit significantly from flow chemistry protocols, enabling safer and more efficient on-demand production. acs.org

Advanced Halogenation Techniques: Innovations in halogenation chemistry, such as the use of N-chlorophthalimide as a dual nitrogen and chlorine source in haloamination reactions, suggest possibilities for developing novel multi-component reactions involving this compound. mdpi.com Exploring visible-light-mediated protocols, which are often metal-free and use greener solvents, could also provide more sustainable synthetic pathways. mdpi.com

Electrophilic Fluorination: While the fluorine atom is already present in the target molecule, advanced electrophilic fluorination techniques could be employed in the synthesis of novel derivatives, allowing for the introduction of fluorine at different positions to fine-tune electronic and biological properties. acs.org

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Catalytic C-H Activation | Increased efficiency, reduced synthetic steps, high regioselectivity. | Organometallic Catalysis |

| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability. | Process Chemistry, Chemical Engineering |

| Advanced Halogenation | Novel reaction pathways, use of multi-functional reagents, greener conditions. | Organic Synthesis, Photocatalysis |

| Electrophilic Fluorination | Access to novel fluorinated analogues with tailored properties. | Fluorine Chemistry |

Expanded Applications in Drug Discovery for New Therapeutic Areas

The fluorinated benzonitrile (B105546) moiety is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. chemimpex.com The presence of the reactive bromomethyl group allows for its facile incorporation into a wide array of molecular scaffolds. chemimpex.com While its use as an intermediate for anti-cancer agents is noted, future research is expanding its application to new therapeutic frontiers. chemimpex.com

One promising area is the development of antimutagenic agents. For example, 4-bromo-3-fluorobenzonitrile (B163030), a related compound, is a precursor for bichalcophene fluorobenzamidines, which have demonstrated significant reductions in mutation frequencies. ossila.com This suggests that derivatives of this compound could be explored for their potential to prevent DNA damage.

Furthermore, the strategic placement of fluorine can significantly impact the pharmacokinetic properties of a drug. chemimpex.com This makes the compound an attractive building block for tackling diseases where overcoming drug resistance or improving bioavailability is a major challenge. Future research will likely involve incorporating the 4-cyano-2-fluorobenzyl moiety into molecules targeting a broader range of diseases, including neurodegenerative disorders, infectious diseases, and metabolic syndromes. The ability to enzymatically produce halogenated alkaloids from halogenated substrates also opens a new frontier for creating novel bioactive compounds through microbial synthesis. nih.gov

Development of Advanced Materials

The unique electronic and reactive properties of this compound make it a compelling candidate for the development of advanced materials. chemimpex.com Its utility extends beyond pharmaceuticals into materials science, where it can serve as a key component in creating polymers and functional coatings with tailored properties. chemimpex.com

Emerging applications in materials science include: